
3-(Butylaminocarbonyl)phenylboronic acid
説明
3-(Butylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in the field of organic chemistry due to its utility in various chemical reactions and synthesis processes. While the provided papers do not directly discuss 3-(Butylaminocarbonyl)phenylboronic acid, they do provide insights into the behavior of related boronic acid compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of boronic acids with other organic compounds. In the first paper, 3-aminophenylboronic acid is used as a building block for synthesizing macrocyclic boron compounds with a calix-like structure . The synthesis involves a three-component condensation with salicylaldehyde derivatives and aliphatic alcohols. This suggests that similar methods could potentially be applied to synthesize 3-(Butylaminocarbonyl)phenylboronic acid by using appropriate aldehydes and butylamine in the presence of a catalyst.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial in determining their reactivity and the types of complexes they can form. The first paper describes the formation of trimeric calix-like compounds and hexanuclear cages depending on the reaction conditions . This indicates that 3-(Butylaminocarbonyl)phenylboronic acid could also form complex structures under certain conditions, which would be an interesting area for further study.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. The second paper discusses the use of a boronic acid derivative as a catalyst for dehydrative amidation between carboxylic acids and amines . This reaction is relevant because 3-(Butylaminocarbonyl)phenylboronic acid contains both a boronic acid moiety and an amide group, suggesting that it could either act as a substrate or a catalyst in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure and substituents. The first paper mentions the effect of different alcohols on the physicochemical properties of the synthesized compounds . The second paper highlights the importance of the ortho-substituent on the boronic acid in catalysis . These insights imply that the butylaminocarbonyl group in 3-(Butylaminocarbonyl)phenylboronic acid would significantly affect its properties and reactivity.
科学的研究の応用
1. Enrichment of cis-diol containing molecules
- Application Summary: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules. These materials are known as Boronate Affinity Materials (BAMs) and are used in separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The polymers are synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The polymers are then characterized in detail.
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Sensing Applications
- Application Summary: Boronic acids, including phenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Results: The results of these applications can also vary widely, but they generally involve the detection of specific analytes .
3. Biomedical Applications
- Application Summary: Phenylboronic acid conjugates have been used in the treatment of diabetes for self-regulated insulin release. They also function as a diagnostic agent .
- Results: The results of these applications can also vary widely, but they generally involve the detection or treatment of specific medical conditions .
4. Interaction with Sialic Acid
- Application Summary: Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications. This mini-review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid .
- Results: The results of these applications can also vary widely, but they generally involve the detection or treatment of specific medical conditions .
5. Sensor for Catechol and its Amino-Derivatives
- Application Summary: Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
- Results: The results of these applications can also vary widely, but they generally involve the detection of specific analytes .
6. Wound Healing and Tumor Targeting
- Application Summary: Phenylboronic acid conjugates have been used in wound healing and tumor targeting .
- Results: The results of these applications can also vary widely, but they generally involve the detection or treatment of specific medical conditions .
7. Fluorescence Imaging and Tumor Therapy
- Application Summary: Phenylboronic acid-based functional chemical materials have been widely used in imaging and tumor therapy. They are combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
- Results: The results of these applications can also vary widely, but they generally involve the detection or treatment of specific medical conditions .
8. Chemotherapy, Gene Therapy, Phototherapy, and Immunotherapy
- Application Summary: Phenylboronic acid-based functional chemical materials have been used in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Results: The results of these applications can also vary widely, but they generally involve the detection or treatment of specific medical conditions .
9. Enrichment of cis-diol Containing Molecules
- Application Summary: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules. These materials are known as Boronate Affinity Materials (BAMs) and are used in separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The polymers are synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The polymers are then characterized in detail.
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Safety And Hazards
While specific safety and hazard information for 3-(Butylaminocarbonyl)phenylboronic acid is not available, general safety measures for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
将来の方向性
Phenylboronic acid (PBA) derivatives, including 3-(Butylaminocarbonyl)phenylboronic acid, have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions include exploring PBA-mediated targeting for tumor diagnosis and treatment, and developing drug delivery systems for siRNA and insulin .
特性
IUPAC Name |
[3-(butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTGJEHDHSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395133 | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butylaminocarbonyl)phenylboronic acid | |
CAS RN |
397843-70-8 | |
| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



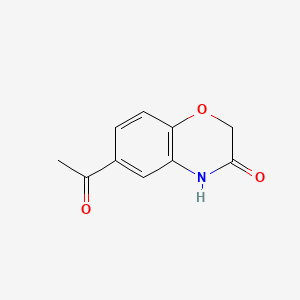
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
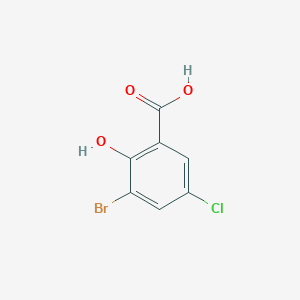
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
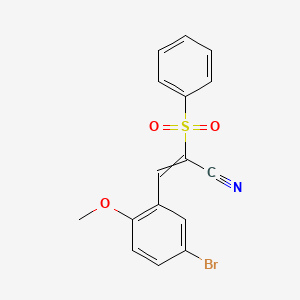
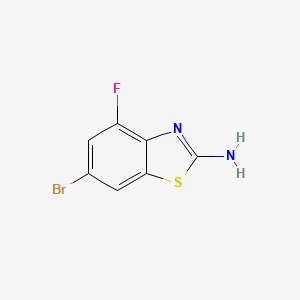
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
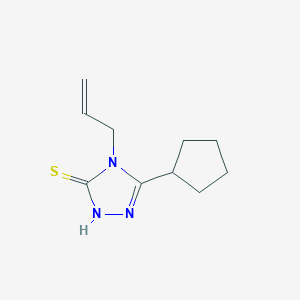


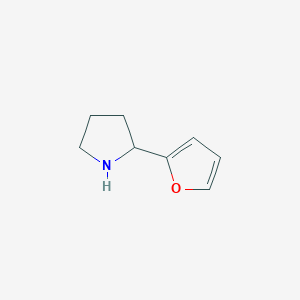

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)